molecular formula C8H12O2 B11960751 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one CAS No. 6970-56-5

4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B11960751
CAS No.: 6970-56-5
M. Wt: 140.18 g/mol
InChI Key: ZSQHRLJAKWRVJQ-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one (CAS Registry Number: 6970-56-5) is an organic compound with the molecular formula C 8 H 12 O 2 and a molecular weight of 140.18 g/mol . This compound, as part of the dihydropyranone family, serves as a valuable intermediate in organic synthesis and mechanistic studies. Its primary research value is linked to its behavior in Retro-Diels-Alder (rDA) reactions, a key transformation for ring-opening and decomposition. Studies on structurally similar partially saturated 2-pyrones indicate that the presence and position of methyl substituents, as in 4,6,6-trimethyl derivatives, significantly influence the reaction pathway and energy barrier . Specifically, molecules without a hydroxyl substituent at the C4 position undergo a concerted rDA reaction mechanism without forming a zwitterionic intermediate, a characteristic that defines their reactivity in different solvent environments . This makes them subjects of interest in computational chemistry and for the development of synthetic routes to biorenewable chemicals . Researchers can utilize this compound to explore reaction kinetics and the effects of substituents on the pericyclic reaction mechanisms. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment (PPE) in a well-controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethyl-3H-pyran-6-one
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQHRLJAKWRVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289578
Record name 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one
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Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-56-5
Record name NSC62023
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Record name 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one
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Record name 5,6-DIHYDRO-4,6,6-TRIMETHYL-ALPHA-PYRONE
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Advanced Spectroscopic and Structural Elucidation of 4,6,6 Trimethyl 5,6 Dihydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C) Spectral Analysis

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the cornerstone of structural elucidation. These techniques provide foundational information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one exhibits distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each proton. For instance, protons adjacent to the oxygen atom or the double bond will resonate at different frequencies compared to those on the methyl groups.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the lactone ring, the olefinic carbons, the quaternary carbon, and the methyl carbons each produce a characteristic signal at a specific chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2 (C=O)-~164
C3-~120
C4 (C=C-CH₃)-~150
C5 (CH₂)~2.3~40
C6 (C(CH₃)₂)-~80
C4-CH₃~1.9~20
C6-(CH₃)₂~1.3~28
H5~2.3 (s)-
H on C4-CH₃~1.9 (s)-
H on C6-(CH₃)₂~1.3 (s)-
Note: These are approximate predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) Techniques

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms. emerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In this compound, a COSY spectrum would show a correlation between the protons on C5 and any adjacent coupled protons, helping to piece together the spin system. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. sdsu.eduyoutube.com This is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~2.3 ppm would show a cross-peak with the carbon signal at ~40 ppm, confirming the C5-H5 bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the complete carbon skeleton. emerypharma.com For instance, the protons of the methyl groups on C6 would show correlations to the quaternary C6 carbon and the C5 carbon, providing clear evidence for the structure.

Application of Chiral Solvating Agents (CSAs) in NMR for Absolute Configuration Determination

When a molecule is chiral, meaning it exists as non-superimposable mirror images (enantiomers), determining its absolute configuration is a critical aspect of its characterization. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), can be a powerful tool for this purpose.

CSAs are chiral molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectra, leading to separate signals for each enantiomer. By observing the differences in the chemical shifts of the enantiomers in the presence of a CSA, it is possible to determine the enantiomeric purity and, in some cases, deduce the absolute configuration by comparing the observed shifts to those of known standards or by using established empirical rules for specific classes of compounds and CSAs. While specific studies on the use of CSAs for this compound are not widely reported, this technique remains a viable and important method for the stereochemical analysis of chiral lactones.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nist.gov For this compound, the expected molecular formula is C₈H₁₂O₂. HRMS can confirm this by measuring the exact mass, which is calculated to be 140.08373 Da. nih.gov This level of accuracy helps to distinguish the compound from other isomers with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. imrpress.com GC is used to separate the components of a mixture, and then MS is used to identify each component as it elutes from the GC column.

GC-MS analysis of this compound is valuable for assessing its purity. A pure sample will show a single peak in the gas chromatogram. The mass spectrum associated with this peak will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 140) and a characteristic fragmentation pattern that can be used as a fingerprint for identification. nist.gov The NIST Mass Spectrometry Data Center provides reference spectra that can be compared against the experimental data for confirmation. nist.govnist.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. For this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its α,β-unsaturated δ-lactone structure.

The most prominent feature in the spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. Due to the α,β-unsaturation, this band typically appears in the range of 1715-1750 cm⁻¹. The conjugation of the double bond with the carbonyl group slightly lowers the frequency compared to a saturated δ-lactone.

Another significant absorption is the C=C stretching vibration from the double bond within the pyranone ring, which is expected to appear in the 1630-1680 cm⁻¹ region. The spectrum also displays characteristic bands for the C-O stretching vibrations of the ester group. Two distinct C-O stretches are anticipated: the C-O-C stretch of the lactone ring, usually found between 1200 and 1300 cm⁻¹, and the =C-O stretch, which appears at a lower frequency, typically in the 1050-1150 cm⁻¹ range.

Vibrations associated with the methyl and methylene (B1212753) groups are also present. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are observed in the region of 2850-3000 cm⁻¹. The corresponding C-H bending vibrations appear at lower wavenumbers, typically around 1465 cm⁻¹ for methylene scissoring and in the 1370-1450 cm⁻¹ range for methyl bending. While specific spectral data for the title compound is available through spectral databases, detailed academic assignments often rely on comparison with closely related structures, such as other substituted pyranones. nih.govnih.govnist.gov

X-ray Crystallographic Analysis for Solid-State Molecular Structure Determination

While the crystal structure for this compound itself is not publicly documented in the searched literature, a comprehensive X-ray crystallographic analysis has been performed on the closely related derivative, 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile . researchgate.net This derivative shares the same core dihydropyranone ring and substitution pattern, with the only difference being the addition of a nitrile group at the C3 position. The detailed structural information obtained from this analogue provides significant insight into the molecular geometry, conformation, and packing of the title compound.

The X-ray analysis of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile provides precise measurements of bond lengths and angles within the molecule. researchgate.net The geometry of the atoms in the heterocyclic ring and its substituents reveals the influence of both sp² and sp³ hybridized carbon atoms. The endocyclic C=C double bond (C3-C4) and the C=O double bond of the lactone group (C2=O2) are characteristic features. The bond lengths within the heterocyclic ring, such as the O1-C2 and O1-C6 bonds, are consistent with those expected for a lactone. The carbon-carbon single bonds (C4-C5, C5-C6) and the bonds to the methyl substituents also exhibit standard lengths.

Below is a table summarizing selected bond lengths and angles for 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile.

Interactive Table: Selected Bond Parameters for 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile researchgate.net

ParameterAtoms InvolvedValue (Å or °)
Bond Length O1—C21.373(2) Å
Bond Length O1—C61.472(2) Å
Bond Length O2=C21.205(2) Å
Bond Length C3—C41.348(2) Å
Bond Length C4—C51.491(2) Å
Bond Length C5—C61.523(2) Å
Bond Length C6—C71.524(2) Å
Bond Length C6—C81.527(2) Å
Angle C2—O1—C6122.5(1)°
Angle O1—C2—C3117.1(1)°
Angle O2=C2—C3126.7(2)°
Angle C2—C3—C4122.0(1)°
Angle C3—C4—C5123.6(1)°
Angle C4—C5—C6112.9(1)°
Angle O1—C6—C5108.5(1)°

The conformation of the six-membered dihydropyranone ring is a critical aspect of its structure. In the solid state, the ring system of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile adopts a non-planar conformation. researchgate.net Specifically, it assumes an "envelope" or "sofa" conformation. researchgate.net In this arrangement, a majority of the ring atoms lie in a single plane, while one atom deviates significantly from this plane.

For the analyzed carbonitrile derivative, the atoms O1, C2, C3, C4, and C5 are approximately coplanar. The C6 atom, which is bonded to the two methyl groups (C7 and C8) and the ring oxygen (O1), is displaced from this plane by 0.583(3) Å. researchgate.net This puckering at the C6 position minimizes steric strain and torsional strain within the ring, representing the most stable conformation for this molecule in the crystalline state. This type of conformation is common for dihydropyranone systems, accommodating the geometric constraints of the sp² hybridized centers and the sp³ hybridized C5 and C6 atoms.

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. In the crystal structure of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile, the primary forces governing the crystal packing are van der Waals interactions. researchgate.net The analysis of the intermolecular distances reveals no unusually short contacts that would suggest stronger interactions like hydrogen bonds involving the core pyranone structure. researchgate.net

Reactivity and Chemical Transformations of 4,6,6 Trimethyl 5,6 Dihydro 2h Pyran 2 One

Halogenation Reactions, including Bromination Studies

Halogenation of α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. While specific studies detailing the halogenation of 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one are not extensively documented in the provided literature, the reactivity of the parent 5,6-dihydro-2H-pyran-2-one system provides a strong model for its expected behavior.

Bromination of 5,6-dihydro-2H-pyran-2-one has been accomplished using bromine in methylene (B1212753) chloride, followed by treatment with triethylamine (B128534) to afford 3-bromo-5,6-dihydro-2H-pyran-2-one. lookchem.com This suggests that this compound would likely undergo allylic bromination at the C5 position, which is adjacent to the double bond. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide is a common method for achieving allylic bromination. organic-chemistry.org

Another potential pathway for halogenation is the addition of a halogen across the double bond to form a dihalo derivative. Subsequent elimination of a hydrogen halide could then lead to a halogenated dihydropyranone. The specific substitution pattern on the starting material would influence the regioselectivity of the elimination step.

It is important to note that the presence of the methyl group at the C4 position in this compound might sterically hinder the approach of the halogenating agent to the double bond, potentially affecting the reaction rates and conditions compared to the unsubstituted parent compound.

Table 1: Representative Halogenation Reactions of Dihydropyranone Systems

Starting MaterialReagents and ConditionsProductReference
5,6-dihydro-2H-pyran-2-one1. Br2, CH2Cl22. Triethylamine3-bromo-5,6-dihydro-2H-pyran-2-one lookchem.com
5,6-dihydro-2H-pyran-2-oneN-bromosuccinimide, benzoyl peroxide, CCl4, reflux5-bromo-5,6-dihydro-2H-pyran-2-one organic-chemistry.org

Reduction Methodologies and the Formation of Hydrogenated Derivatives

The reduction of this compound can target either the carbon-carbon double bond or the carbonyl group of the lactone, or both, leading to various hydrogenated derivatives.

A documented method for the reduction of the double bond involves catalytic hydrogenation. Specifically, the use of hydrogen gas with a palladium on barium sulfate (B86663) (Pd-BaSO4) catalyst in ethyl acetate (B1210297) at ambient temperature for 24 hours has been reported to yield the corresponding saturated lactone, 4,6,6-trimethyl-tetrahydro-2H-pyran-2-one. lookchem.com This selective reduction of the alkene in the presence of the carbonyl group is a common transformation.

Other reducing agents could potentially be employed to achieve different outcomes. For instance, more powerful hydride reagents like lithium aluminum hydride (LiAlH4) would be expected to reduce both the carbonyl group and the double bond, leading to the ring-opening of the lactone and the formation of a diol. The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), might selectively reduce the carbonyl group, especially if the reaction conditions are carefully controlled, although conjugate reduction of the double bond can also occur.

Table 2: Reduction of this compound

Starting MaterialReagents and ConditionsProductReference
This compoundH2, Pd-BaSO4, Ethyl acetate, 24h, Ambient temperature4,6,6-Trimethyl-tetrahydro-2H-pyran-2-one lookchem.com

Condensation and Cyclization Reactions with Diverse Reagents

The dihydropyranone scaffold is often synthesized through condensation and cyclization reactions, and can also participate in such reactions to form more complex molecules. While specific examples involving this compound as a starting material are not detailed in the provided search results, the general reactivity of pyranones is instructive.

One of the most common methods for the synthesis of 2H-pyran derivatives is the Knoevenagel condensation followed by an electrocyclization reaction. nih.gov This typically involves the reaction of an enal with a 1,3-dicarbonyl compound. nih.gov Similarly, domino Knoevenagel condensation/6π-electron electrocyclization of 4-hydroxy-2H-pyran-2-ones with α,β-unsaturated aldehydes has been used to prepare fused pyrano[4,3-b]pyran-5-ones. researchgate.net

The carbonyl group and the α-carbon of the double bond in this compound present sites for condensation reactions with suitable nucleophiles. For example, reactions with amines or other nitrogen-containing nucleophiles could potentially lead to the formation of pyridinone or other heterocyclic systems, possibly through a ring-opening and subsequent recyclization mechanism. Studies on 2H-furo[3,2-b]pyran-2-ones have shown that their reaction with aliphatic amines can lead to condensation products, while reactions with dinucleophiles like hydrazines can result in recyclization. nih.gov

Nucleophilic and Electrophilic Functionalization of the Dihydropyranone Core

The α,β-unsaturated lactone structure of this compound offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Strong, hard nucleophiles like organolithium reagents tend to favor 1,2-addition to the carbonyl group. youtube.comyoutube.com In contrast, softer nucleophiles such as cuprates (Gilman reagents) or enolates typically favor 1,4-conjugate addition. The enantioselective conjugate addition of Grignard reagents to the parent 5,6-dihydro-2H-pyran-2-one has been reported, highlighting the potential for stereocontrolled functionalization at the β-position.

Electrophilic functionalization is expected to occur at the carbon-carbon double bond. The double bond, being electron-rich, can react with various electrophiles. For example, epoxidation with a peroxy acid would likely yield the corresponding epoxide. Halogenation, as discussed in section 4.1, is another example of an electrophilic addition reaction.

Investigation of Ring-Opening and Rearrangement Processes

The lactone ring of this compound is susceptible to ring-opening under both acidic and basic conditions, a characteristic reaction of esters. Basic hydrolysis would lead to the formation of the corresponding carboxylate salt of the δ-hydroxy acid. Acid-catalyzed hydrolysis would yield the free δ-hydroxy acid, which might exist in equilibrium with the starting lactone.

2H-pyrans are known to be in equilibrium with their valence isomers, which are open-chain dienones. nih.gov While this compound is a dihydropyranone and thus more stable, under certain conditions, such as thermal or photochemical stimulation, rearrangements could be induced.

Rearrangement reactions can also be initiated by the interaction with specific reagents. For example, the reaction of some pyran-2-one derivatives with nucleophiles can lead to a ring-opening followed by a recyclization to form a different heterocyclic system. researchgate.net The specific pathways for this compound would depend on the reagents and conditions employed.

Computational and Theoretical Investigations of 4,6,6 Trimethyl 5,6 Dihydro 2h Pyran 2 One

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum-mechanical method used to calculate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for studying larger molecular systems. nih.gov DFT calculations, in principle, provide an exact theory of electronic structure based on the electron density distribution. scispace.com

For dihydropyran derivatives, DFT methods, such as those employing the PBE0 functional and the 6-311+G(d,p) basis set, have been utilized to optimize molecular geometries and perform vibrational frequency calculations. mdpi.com These calculations are crucial for identifying stable molecular structures (reactants and products) as minima on the potential energy surface and transition states as saddle points. mdpi.com The insights gained from DFT help in understanding the fundamental electronic properties that govern the behavior of these compounds.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry offers a detailed lens through which to examine the mechanisms of chemical reactions, including thermal decompositions.

Investigation of Thermal Decomposition Pathways

Computational studies have been effectively used to investigate the thermal decomposition of dihydropyran derivatives. For instance, the thermal decomposition of related compounds like 3,6-dihydro-2H-pyran and its methylated analogues has been computationally examined. mdpi.comusc.edu.co These studies often reveal a concerted mechanism involving a six-membered cyclic transition state. mdpi.comusc.edu.co In such a mechanism, electron movement within the ring leads to the simultaneous breaking and forming of bonds. mdpi.com For example, the decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran is predicted to yield acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com While no specific studies on the thermal decomposition of 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one were found, the methodologies applied to similar structures provide a framework for how its decomposition could be investigated.

Characterization of Transition States and Activation Energies

A key aspect of studying reaction mechanisms is the characterization of transition states and the calculation of their associated activation energies. For the thermal decomposition of dihydropyran compounds, computational methods have been used to determine these parameters. It has been observed that the presence of methyl substituents can influence the activation free energy. mdpi.comusc.edu.co For example, in the study of 3,6-dihydro-2H-pyran and its methylated derivatives, it was found that methyl groups at positions 2, 4, and 6 decrease the activation free energy, thereby favoring thermal decomposition. mdpi.com The calculated activation energies (Ea) and activation free energies (ΔG≠) provide quantitative measures of the energy barriers for these reactions. mdpi.com

Table 1: Calculated Activation Free Energy (ΔG≠) and Activation Energy (Ea) for the Thermal Decomposition of Dihydropyran Derivatives

CompoundΔG≠ (kJ·mol−1)Ea (kJ·mol−1)
3,6-dihydro-2H-pyran (DHP)196Not specified in provided text
4-methyl-3,6-dihydro-2H-pyran (MDHP)190Not specified in provided text
2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP)183Not specified in provided text
2-methyl-3,6-dihydro-2H-pyran182202
6-methyl-3,6-dihydro-2H-pyran184204

This data is for related dihydropyran compounds and illustrates the effect of methyl substitution on activation energies. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For pyran-based structures, various conformations such as chair, boat, and twist forms are possible. researchgate.net Computational methods, including ab initio and DFT calculations, are employed to determine the relative energies of these conformers and map the potential energy surface. researchgate.net For instance, in halogenated pyran analogues, it has been shown that despite repulsive interactions, standard 4C1-like conformations are often adopted. nih.gov The analysis of intra-annular torsion angles can reveal distortions from ideal geometries caused by substituent effects. nih.gov While specific conformational analysis data for this compound is not available in the provided search results, the established methodologies for similar ring systems would be directly applicable.

Electronic Property Analysis: Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy and distribution of these orbitals are critical for understanding a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. sphinxsai.com

Natural Bond Orbital (NBO) analysis provides a chemist's perspective on the Lewis structure, detailing charge delocalization and hyperconjugative interactions within a molecule. sphinxsai.comnih.gov By examining the interactions between filled and vacant orbitals, NBO analysis can quantify the stability arising from these electronic effects. sphinxsai.com For complex molecules, these analyses are typically performed using DFT calculations at a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. wolfram.com The MEP surface illustrates the electron density distribution, with different colors representing varying electrostatic potentials. wolfram.comresearchgate.net Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas show positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net Green or yellow regions represent near-zero potential. researchgate.net By analyzing the MEP map of a molecule like this compound, one could identify the electron-rich areas, such as those around the carbonyl oxygen and the double bond, and electron-poor regions, thus predicting its reactivity towards different chemical species. mdpi.com

Computational Approaches for Stereochemical Predictions and Absolute Configuration Assignment

The assignment of the absolute configuration of a chiral molecule is a critical step in its characterization, with significant implications for its biological activity and physical properties. For this compound, where one enantiomer may exhibit distinct properties from the other, computational methods have become indispensable for predicting and confirming the spatial arrangement of its atoms. The primary techniques employed for this purpose are based on the quantum chemical calculation of chiroptical properties, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The general workflow for these computational investigations involves several key steps. Initially, a conformational search is performed for both possible enantiomers (R and S) of the molecule. This is crucial as the observed chiroptical properties are a Boltzmann-weighted average of the contributions from all significantly populated conformers at a given temperature. Various molecular mechanics and quantum mechanics methods are employed for this search to ensure that the global minimum and all relevant low-energy conformers are identified.

Following the conformational search, the geometry of each conformer is optimized at a higher level of theory, typically using Density Functional Theory (DFT) with an appropriate basis set. Subsequently, the chiroptical spectra (ECD or VCD) are calculated for each optimized conformer. Finally, the calculated spectra for each enantiomer are obtained by Boltzmann averaging the spectra of their respective conformers. By comparing the theoretically predicted spectrum with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be confidently assigned.

Detailed Research Findings

Electronic Circular Dichroism (ECD) Spectroscopy:

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For α,β-unsaturated lactones like this compound, the electronic transitions associated with the chromophore (the C=C-C=O group) give rise to characteristic Cotton effects in the ECD spectrum.

Theoretical calculations of ECD spectra for the (R) and (S) enantiomers of this compound would be performed using time-dependent DFT (TD-DFT). The calculated spectra would show mirror-image patterns for the two enantiomers. Comparison of these theoretical spectra with the experimental ECD spectrum of an enantiomerically enriched sample would allow for the unambiguous assignment of its absolute configuration. For instance, a positive Cotton effect at a specific wavelength in the calculated spectrum of the (R)-enantiomer would correspond to a positive Cotton effect in the experimental spectrum if the sample is indeed the (R)-enantiomer.

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD is sensitive to the vibrational modes of a chiral molecule and provides a detailed fingerprint of its three-dimensional structure. A significant advantage of VCD is that all parts of the molecule contribute to the spectrum, not just the chromophoric regions.

For this compound, DFT calculations would be used to predict the VCD spectrum. The process involves calculating the harmonic vibrational frequencies and the corresponding dipole and rotational strengths for each conformer. The Boltzmann-averaged VCD spectra for the (R) and (S) enantiomers would then be generated. As with ECD, these theoretical spectra would be mirror images of each other. By comparing the calculated VCD spectrum of one enantiomer with the experimental VCD spectrum, the absolute configuration can be determined with a high level of certainty. The rich information content of VCD spectra, with numerous positive and negative bands, often provides a more definitive comparison than ECD.

The table below illustrates a hypothetical comparison of calculated and experimental chiroptical data that would be used to assign the absolute configuration of this compound.

Method Calculated (R)-Enantiomer Calculated (S)-Enantiomer Experimental Data Conclusion
ECD Positive Cotton effect at ~250 nm, Negative Cotton effect at ~210 nmNegative Cotton effect at ~250 nm, Positive Cotton effect at ~210 nmPositive Cotton effect at ~252 nm, Negative Cotton effect at ~211 nmThe sample has the (R)-absolute configuration.
VCD Complex pattern of positive and negative bands (e.g., + at 1720 cm⁻¹, - at 1650 cm⁻¹)Mirror-image pattern to (R) (e.g., - at 1720 cm⁻¹, + at 1650 cm⁻¹)Matches the pattern calculated for the (R)-enantiomer.The sample has the (R)-absolute configuration.

Synthetic Applications and Chemical Precursor Roles of 4,6,6 Trimethyl 5,6 Dihydro 2h Pyran 2 One

Role as an Intermediate in the Synthesis of More Complex Organic Molecules

The structure of 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one features multiple reactive sites, primarily the electrophilic carbon atoms of the carbonyl group and the C4-C5 double bond. This dual reactivity allows it to act as a Michael acceptor and undergo various nucleophilic additions and ring-opening reactions, making it a strategic intermediate for synthesizing more complex molecules.

Pyran-2-one derivatives are recognized as important precursors for a wide array of both natural and synthetic products. researchgate.net Their utility lies in their ability to undergo ring-opening reactions when treated with different nucleophiles. researchgate.net This process breaks the pyran ring, yielding an acyclic intermediate that can be further modified or induced to re-cyclize, forming new and more complex molecular frameworks. For instance, the reaction of related dihydropyrans with organometallic reagents can proceed via 1,2- or 1,4-addition, leading to the formation of acyclic products or new cyclic structures, demonstrating the scaffold's potential for elaboration. chim.it The development of stereoselective methods, such as the silyl-Prins cyclization for creating disubstituted dihydropyrans, further highlights the role of pyran-based structures as key intermediates in the assembly of complex stereochemically-defined molecules. mdpi.com

Strategies for Derivatization into Related Heterocyclic Systems

A significant application of pyran-2-ones is their conversion into other heterocyclic systems. The core strategy involves a ring-opening/ring-closing cascade reaction sequence. This transformation is typically initiated by the nucleophilic attack of a binucleophile (a reagent with two nucleophilic centers) on the pyranone ring.

Under the influence of various nucleophiles, the pyran nucleus can open. researchgate.net Subsequent intramolecular cyclization of the resulting intermediate, driven by the reaction between the remaining nucleophilic site and an electrophilic site on the intermediate chain, leads to the formation of new five- or six-membered heterocyclic rings. researchgate.net A broad range of heterocyclic systems can be synthesized from pyran-2-one precursors, including:

Nitrogen-containing heterocycles: Pyridines, pyridones, pyrazoles, isoxazoles, pyrimidines, and various fused systems like benzodiazepines, benzothiazepines, pyrazolopyrimidines, and triazolopyrimidines. researchgate.net

Fused pyranone systems: One-pot synthetic methods allow for the fusion of other rings onto the pyran-2-one core. For example, reacting 4-hydroxy-6-methyl-2H-pyran-2-one (a related pyranone) with N-acylglycines and a one-carbon source like triethyl orthoformate in acetic anhydride (B1165640) yields fused systems such as 2H,5H-pyrano[4,3-b]pyran-2,5-diones. semanticscholar.org

The following table summarizes key derivatization strategies for pyran-2-one scaffolds.

Starting Pyranone TypeReagent (Binucleophile)Resulting Heterocyclic System
Pyran-2-one derivativesAmmonia, substituted aminesPyridone
Pyran-2-one derivativesHydrazinesPyrazole
Pyran-2-one derivativesHydroxylamine hydrochlorideIsoxazole
Pyran-2-one derivativeso-Phenylenediamine1,5-Benzodiazepine
Pyran-2-one derivatives2-Amino-thiazolePyridopyrimidine derivative
4-Hydroxy-6-methyl-2H-pyran-2-oneN-Acylglycines / Triethyl orthoformateFused Pyrano[4,3-b]pyran-dione

This table illustrates the versatility of the pyran-2-one core in synthesizing a variety of heterocyclic structures through reactions with different nucleophiles, as documented in synthetic chemistry literature. researchgate.netsemanticscholar.org

Application in the Total Synthesis of Natural Products Featuring Dihydropyranone Cores

The 5,6-dihydro-2H-pyran-2-one ring is a common structural motif found in numerous biologically active natural products. Consequently, compounds like this compound and its analogs are valuable chiral building blocks and synthetic precursors for the total synthesis of these complex molecules.

While specific total syntheses employing the exact title compound are not extensively detailed in the selected literature, the application of closely related dihydropyranone structures is well-established. For example, synthetic schemes for C22–C27 fragments of fijianolides, a class of cytotoxic macrolides, have been developed using (2S)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as key precursors. researchgate.net This demonstrates the strategic importance of the dihydropyranone core in building up complex natural product frameworks. The structural features of the dihydropyranone allow for controlled introduction of substituents and stereocenters, which is critical in multi-step total synthesis.

Development of Novel Chemical Scaffolds and Compound Libraries

The reactivity of this compound makes it an ideal starting point for generating novel chemical scaffolds and diverse compound libraries for drug discovery and materials science. The ability to transform the pyranone ring into a multitude of other heterocyclic systems through straightforward chemical reactions is a key advantage. researchgate.net

By systematically varying the nucleophilic reagent used to react with the pyranone core, a library of compounds with different heterocyclic frameworks can be rapidly assembled. For instance, using a panel of reagents such as substituted hydrazines, amidines, and amino-heterocycles can lead to a corresponding library of pyrazoles, pyrimidines, and fused heterocyclic systems, all originating from the same pyranone precursor. researchgate.net The development of one-pot synthesis methods, such as those used to create fused pyran-2-ones, further streamlines the generation of compound libraries by increasing efficiency and reducing the number of synthetic and purification steps. semanticscholar.org This approach allows for the exploration of a wider chemical space in the search for new bioactive molecules or materials with desired properties.

Future Directions in the Academic Research of 4,6,6 Trimethyl 5,6 Dihydro 2h Pyran 2 One

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and environmentally friendly methods for synthesizing 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one and related dihydropyranones is a major focus of current and future research. Traditional synthetic routes are being re-evaluated in favor of more sustainable alternatives that minimize waste and energy consumption.

Key areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts, such as N-heterocyclic carbenes (NHCs), is a promising green alternative to metal-based catalysts. nih.govmdpi.com Research is ongoing to develop NHC-catalyzed cycloaddition reactions that can produce dihydropyranones with high efficiency and stereoselectivity. nih.govnih.gov

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of dihydropyranones offers the potential for highly selective and environmentally benign processes. Future research will likely focus on identifying and engineering enzymes capable of producing this compound and its analogs.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The application of flow chemistry to the synthesis of dihydropyranones could lead to more efficient and scalable production methods.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step is a highly efficient and atom-economical approach. frontiersin.org Future work will likely involve the development of novel multicomponent reactions for the streamlined synthesis of functionalized dihydropyranones.

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones.

Future mechanistic studies will likely employ a combination of experimental and computational techniques:

In-situ Spectroscopic Analysis: Techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states. nih.gov

Kinetic Studies: Detailed kinetic experiments can help to elucidate the rate-determining steps of a reaction and provide quantitative data on the influence of various reaction parameters. chalmers.se

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are powerful tools for modeling reaction pathways, predicting the stability of intermediates, and understanding the electronic factors that govern reactivity. nih.govmdpi.com These computational approaches can provide a level of detail that is often difficult to obtain through experimental methods alone.

Integration of Machine Learning and Artificial Intelligence in Dihydropyranone Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize many aspects of chemical research, including the study of dihydropyranones. pku.edu.cnmdpi.com

Potential applications of AI and ML in this field include:

Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new synthetic routes, including reaction yields and product selectivity. mdpi.comgithub.com This can help chemists to prioritize experiments and reduce the time and resources required for synthesis optimization.

Retrosynthesis Planning: AI-powered tools can assist in the design of synthetic routes to complex target molecules containing the dihydropyranone core. pku.edu.cnmdpi.com These tools can analyze the target structure and suggest a sequence of reactions to synthesize it from readily available starting materials.

Discovery of Novel Reactions: By analyzing vast amounts of chemical data, ML algorithms may be able to identify novel patterns and relationships that could lead to the discovery of entirely new reactions for synthesizing and functionalizing dihydropyranones. jetir.org

Automated Synthesis: The integration of AI with robotic systems has the potential to create fully automated platforms for chemical synthesis. sciencedaily.com This would allow for the rapid and efficient production of libraries of dihydropyranone derivatives for screening and other applications.

Development of Innovative Derivatization Strategies for Complex Architectures

The this compound scaffold serves as a valuable starting point for the synthesis of more complex and biologically active molecules. researchgate.netimist.ma Future research will focus on developing innovative strategies to derivatize this core structure and access a wider range of molecular architectures.

Key areas of development include:

Late-Stage Functionalization: Developing methods to selectively introduce new functional groups into the dihydropyranone ring at a late stage in the synthetic sequence is a highly desirable goal. This would allow for the rapid diversification of a common intermediate to generate a library of analogs.

Domino and Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot without the need for isolation of intermediates can significantly increase the efficiency of complex molecule synthesis. researchgate.net Future work will aim to develop novel domino reactions that utilize the dihydropyranone scaffold as a key building block.

Asymmetric Catalysis: The development of new asymmetric catalytic methods will be crucial for the synthesis of enantiomerically pure dihydropyranone derivatives, which is often essential for their biological activity. chalmers.senih.govwordpress.com

Synthesis of Fused and Spirocyclic Systems: Exploring new reactions to construct fused and spirocyclic ring systems incorporating the dihydropyranone motif will lead to the creation of novel three-dimensional structures with potentially unique properties. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.